![molecular formula C20H25N3O2 B4163333 2-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B4163333.png)
2-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide
Overview
Description
2-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide, commonly known as Boc-Lys(DiEt)2-OH, is a synthetic compound used in scientific research. It belongs to the category of amino acid derivatives and is widely used in the field of biochemistry.
Mechanism of Action
The mechanism of action of Boc-Lys(DiEt)2-OH is not well understood. However, it is believed that it acts as a substrate for enzymes and is involved in the formation of peptide bonds.
Biochemical and Physiological Effects:
Boc-Lys(DiEt)2-OH has no known biochemical or physiological effects on the human body. It is a synthetic compound and is not found naturally in the body.
Advantages and Limitations for Lab Experiments
The advantages of using Boc-Lys(DiEt)2-OH in lab experiments are its high purity, stability, and ease of synthesis. However, its limitations include its high cost and limited availability.
Future Directions
There are several future directions for the use of Boc-Lys(DiEt)2-OH in scientific research. One of the future directions is the development of new methods for its synthesis. Another future direction is the use of Boc-Lys(DiEt)2-OH in the study of protein-protein interactions and enzymatic reactions. Additionally, Boc-Lys(DiEt)2-OH can be used in the development of new drugs and therapies.
Scientific Research Applications
Boc-Lys(DiEt)2-OH is widely used in scientific research for various purposes. It is used as a building block in the synthesis of peptides and proteins. It is also used in the study of protein-protein interactions, protein folding, and enzymatic reactions.
properties
IUPAC Name |
2-benzamido-N-[2-(diethylamino)ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-23(4-2)15-14-21-20(25)17-12-8-9-13-18(17)22-19(24)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3,(H,21,25)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEIGRLMDXADQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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